molecular formula C22H41O10P3 B14433632 Triphosphoric acid, phenyl tetrabutyl ester CAS No. 75348-29-7

Triphosphoric acid, phenyl tetrabutyl ester

Cat. No.: B14433632
CAS No.: 75348-29-7
M. Wt: 558.5 g/mol
InChI Key: VOBLFZSFDDXWGR-UHFFFAOYSA-N
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Description

Triphosphoric acid, phenyl tetrabutyl ester is a chemical compound that belongs to the class of phosphate esters. Phosphate esters are derivatives of phosphoric acid where the hydrogen atoms are replaced by organic groups. These compounds are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphosphoric acid, phenyl tetrabutyl ester can be achieved through esterification reactions. One common method is the Steglich esterification, which involves the reaction of triphosphoric acid with phenol and tetrabutyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.

    Oxidation: Oxidized derivatives of the ester groups.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Triphosphoric acid, phenyl ester
  • Triphosphoric acid, tetrabutyl ester
  • Pyrophosphoric acid esters

Uniqueness

Triphosphoric acid, phenyl tetrabutyl ester is unique due to the combination of phenyl and tetrabutyl groups, which impart distinct chemical properties. The phenyl group provides aromatic stability, while the tetrabutyl groups offer steric hindrance, making the compound less prone to hydrolysis compared to simpler esters .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in diverse areas.

Properties

CAS No.

75348-29-7

Molecular Formula

C22H41O10P3

Molecular Weight

558.5 g/mol

IUPAC Name

[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate

InChI

InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3

InChI Key

VOBLFZSFDDXWGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1

Origin of Product

United States

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